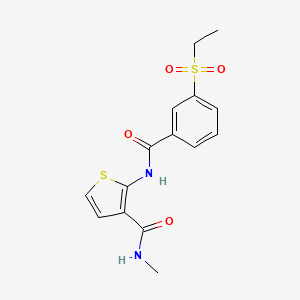
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a nitrophenyl group, such as 2-Nitrophenyl octyl ether, are often used as organic solvents, mainly as plasticizers and charge transferring liquids that can be used in electrochemical devices . They have low water solubility and a high molar volume with a relative permittivity .
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves nitration of the corresponding phenyl compound . For example, 2-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid .Molecular Structure Analysis
The molecular structure of nitrophenyl compounds can be analyzed using techniques such as NMR spectroscopy . For example, a calculation analysis on the molecular structure and energy of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid was carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions. For instance, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . It is also a precursor for many heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can be determined using various techniques. For instance, the water solubility, molar volume, and relative permittivity of 2-Nitrophenyl octyl ether were determined .Wissenschaftliche Forschungsanwendungen
Biomedicine: Targeted Drug Delivery Systems
“2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” has been explored for its potential in creating photo-responsive drug delivery systems . These systems can encapsulate chemotherapeutic drugs and release them in a controlled manner upon exposure to light. This targeted approach aims to minimize side effects and improve the efficacy of cancer treatments.
Materials Science: Photo-Responsive Polymers
In materials science, this compound is utilized to develop photo-responsive polymers . These polymers can change their properties when exposed to light, making them useful for various applications, including smart coatings and environmentally responsive materials.
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s derivatives serve as vital components in analytical chemistry, particularly in chromatography and spectroscopy methods. They are used to enhance the detection and quantification of various substances, thereby improving the accuracy of analytical results .
Environmental Science: Ion-Selective Electrodes
Environmental applications include the use of “2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” derivatives in the construction of ion-selective electrodes . These electrodes are crucial for monitoring environmental pollutants and ensuring water quality.
Pharmacology: Inhibitors and Therapeutic Agents
Pharmacologically, the compound’s framework is being studied for its role in the development of inhibitors that can disrupt harmful bacterial communication pathways, potentially leading to new antibacterial treatments .
Organic Synthesis: Amide Bond Formation
Lastly, in organic synthesis, the compound is instrumental in the formation of amide bonds, a fundamental process for creating a wide range of organic molecules, including pharmaceuticals . This application underscores the compound’s versatility and importance in synthetic chemistry.
Wirkmechanismus
Target of Action
The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .
Biochemical Pathways
The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .
Pharmacokinetics
The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability
Result of Action
The result of the action of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .
Zukünftige Richtungen
Research on nitrophenyl compounds is ongoing, with potential applications in various fields. For instance, compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, offering new perspectives towards the application of PqsD inhibitors as anti-infectives .
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXSLSWFREWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)


![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)


